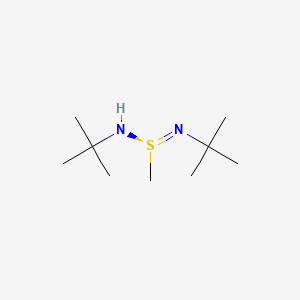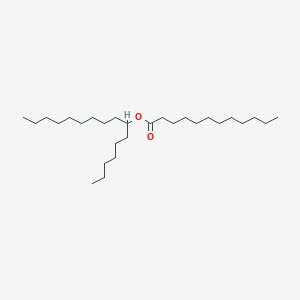
Hexadecan-7-YL dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecan-7-YL dodecanoate is an ester compound formed from the reaction between hexadecan-7-ol and dodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecan-7-YL dodecanoate can be synthesized through esterification, where hexadecan-7-ol reacts with dodecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexadecan-7-YL dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecan-7-ol and dodecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexadecan-7-ol and dodecanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hexadecan-7-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of hexadecan-7-YL dodecanoate involves its interaction with biological membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Hexadecan-7-YL dodecanoate can be compared with other similar esters, such as:
Hexadecan-7-YL octanoate: Similar structure but with a shorter carbon chain in the acid moiety.
Hexadecan-7-YL hexanoate: Even shorter carbon chain in the acid moiety.
Dodecyl dodecanoate: Similar ester but with a different alcohol moiety.
Uniqueness: this compound’s unique combination of a long-chain alcohol and a medium-chain fatty acid gives it distinct hydrophobic properties, making it particularly useful in applications requiring membrane integration and hydrophobic interactions.
Properties
CAS No. |
227450-65-9 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexadecan-7-yl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-18-20-23-26-28(29)30-27(24-21-12-9-6-3)25-22-19-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
HERITQQEUQNOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
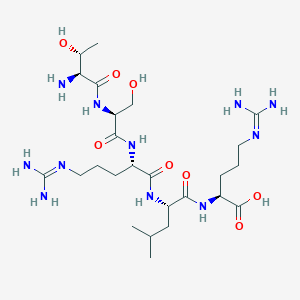
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
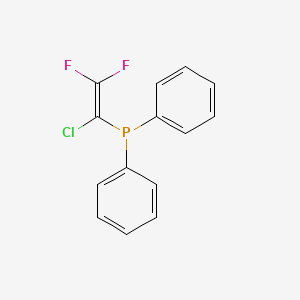
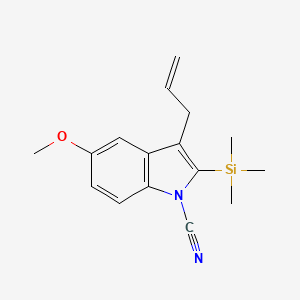

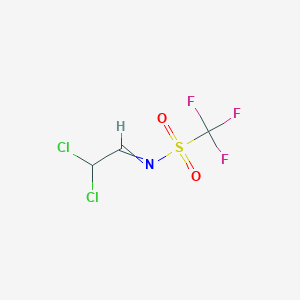
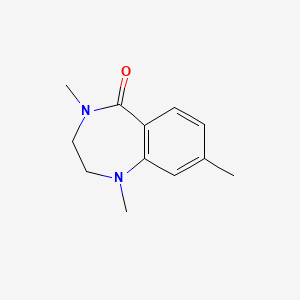

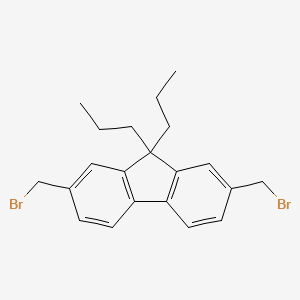
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
